molecular formula C8H6BrClO2 B1273139 2-Bromo-5-chlorophenylacetic acid CAS No. 81682-38-4

2-Bromo-5-chlorophenylacetic acid

Cat. No.: B1273139
CAS No.: 81682-38-4
M. Wt: 249.49 g/mol
InChI Key: ZPSZXWVBMOMXED-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorophenylacetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively

Scientific Research Applications

2-Bromo-5-chlorophenylacetic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

2-Bromo-5-chlorophenylacetic acid is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of accidental ingestion, it is advised to rinse the mouth with water and seek medical help immediately . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorophenylacetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method is the bromination of 5-chlorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenylacetic acids.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include dehalogenated phenylacetic acids.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorophenylacetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorophenylacetic acid
  • 2-Bromo-3-chlorophenylacetic acid
  • 2-Bromo-5-fluorophenylacetic acid

Comparison: 2-Bromo-5-chlorophenylacetic acid is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSZXWVBMOMXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370789
Record name 2-bromo-5-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81682-38-4
Record name 2-bromo-5-chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chlorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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